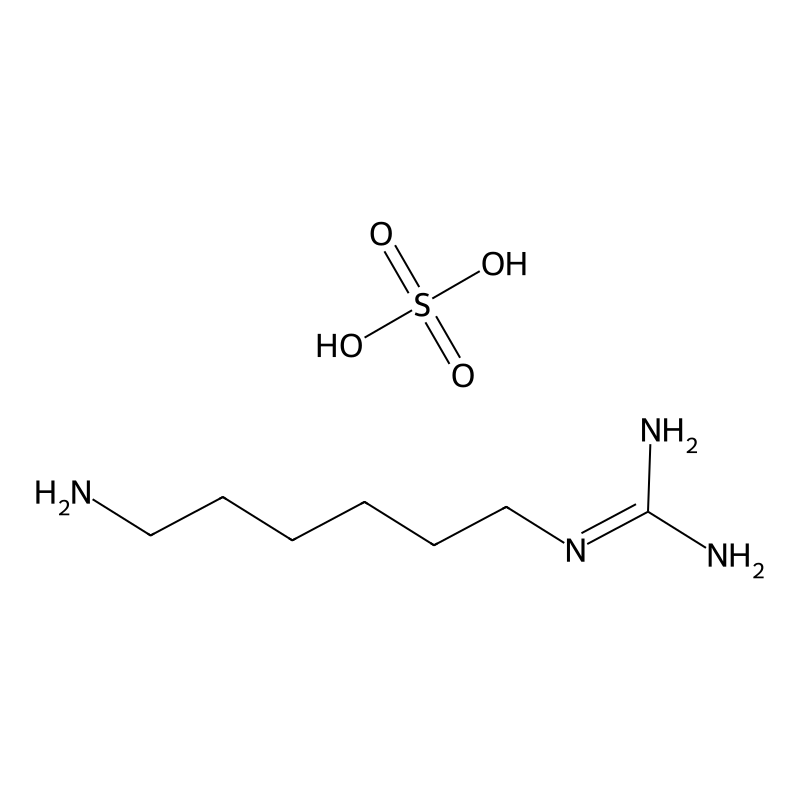Aminohexylguanidine sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Neuromodulatory Effects
Agmatine sulfate interacts with a wide range of receptors and ion channels in the nervous system []. Studies suggest it may influence processes like neurotransmitter release, neuronal excitability, and pain perception []. Research is ongoing to understand how these interactions might translate into potential benefits for neurological conditions like pain, anxiety, and depression [].
Cardiovascular Effects
Agmatine sulfate has been shown to influence nitric oxide (NO) production, a molecule involved in vasodilation (blood vessel relaxation) []. This has led to investigations into its potential role in regulating blood pressure and improving circulation []. However, more research is needed to determine the effectiveness and safety of agmatine sulfate for cardiovascular applications in humans [].
Exercise Performance and Recovery
Some studies suggest agmatine sulfate may enhance exercise performance and promote muscle recovery []. The proposed mechanisms involve its effects on nitric oxide production, as well as its potential to reduce inflammation and improve muscle blood flow []. However, the research in this area is still preliminary, and further investigation is warranted to confirm these findings [].
Other Areas of Exploration
Scientific research on agmatine sulfate continues to explore its potential benefits in various areas. These include:
Aminohexylguanidine sulfate is an organic compound characterized by its guanidine functional group attached to a hexyl amine chain. It is a salt formed from aminohexylguanidine and sulfuric acid, which enhances its solubility in water and potential biological activity. The compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique structural properties that facilitate interactions with biological systems.
- The mechanism of action of AHGS is not fully understood but its structure suggests potential for enzyme inhibition.
- Guanidine groups can mimic the structure of natural substrates for certain enzymes, thereby competitively binding to the enzyme's active site and preventing the binding of the true substrate [].
- Further research is needed to identify specific enzymes that AHGS might target and its potential effectiveness in biological systems.
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acid-Base Reactions: The guanidine group can donate protons, making it a weak base, which can interact with acids to form various salts.
- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, forming imines or related structures.
- Redox Reactions: Depending on the conditions, aminohexylguanidine sulfate may also participate in oxidation-reduction reactions, especially in biological systems.
Aminohexylguanidine sulfate exhibits notable biological activity, particularly in the context of its interaction with nitric oxide synthase and other signaling pathways. Its guanidine moiety is known to influence:
- Nitric Oxide Production: The compound has been studied for its ability to modulate nitric oxide levels in cells, which is crucial for various physiological processes including vasodilation and neurotransmission.
- Antimicrobial Properties: Preliminary studies suggest that aminohexylguanidine sulfate may possess antimicrobial activity, potentially making it useful in treating infections.
- Neuroprotective Effects: Research indicates that it may have neuroprotective properties, possibly through the modulation of oxidative stress and inflammatory responses.
The synthesis of aminohexylguanidine sulfate typically involves several steps:
- Formation of Guanidine Derivative: Starting from hexylamine, a guanidine derivative is synthesized by reacting it with cyanamide or similar reagents under acidic conditions.
- Neutralization with Sulfuric Acid: The guanidine derivative is then neutralized with sulfuric acid to form the sulfate salt, enhancing solubility.
- Purification: The final product is purified through recrystallization or chromatography to ensure high purity for biological applications.
Aminohexylguanidine sulfate has diverse applications across various fields:
- Pharmaceuticals: Due to its biological activity, it is being explored as a potential therapeutic agent for cardiovascular diseases and neurodegenerative disorders.
- Biochemical Research: It serves as a tool in research studies focused on nitric oxide signaling pathways and cellular responses.
- Antimicrobial Agents: Its potential antimicrobial properties make it a candidate for developing new antibiotics or antiseptics.
Interaction studies of aminohexylguanidine sulfate focus on its binding affinities and effects on various biological targets:
- Nitric Oxide Synthase Inhibition: Studies have shown that aminohexylguanidine sulfate can inhibit nitric oxide synthase activity, leading to decreased nitric oxide production in certain cell types.
- Cellular Signaling Pathways: Research indicates that the compound may influence multiple signaling pathways, including those involved in inflammation and apoptosis.
- Protein Binding Studies: Investigations into how aminohexylguanidine sulfate interacts with proteins have revealed insights into its mechanism of action at the molecular level.
Aminohexylguanidine sulfate shares structural similarities with several other compounds that contain guanidine or amine functionalities. Here are some comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Guanidine | Simple Guanidine | Lacks alkyl chain; primarily used as a reagent. |
| 1,6-Hexanediamine | Diamine | Two amine groups; used in polymer synthesis. |
| Aminoguanidine | Guanidine Derivative | Known for anti-diabetic properties; lacks sulfate. |
| Arginine | Amino Acid | Essential amino acid; involved in protein synthesis. |
Aminohexylguanidine sulfate's uniqueness lies in its specific combination of a hexyl chain with a guanidine group and the presence of a sulfate moiety, enhancing its solubility and potential biological interactions compared to these similar compounds.








